Tertiary Alcohol Stability vs Primary Alcohol Isomer
The 2-(Pyrimidin-2-yl)propan-2-ol scaffold incorporates a tertiary alcohol, which is resistant to oxidation and elimination reactions compared to primary or secondary alcohols. In contrast, the positional isomer 1-(pyrimidin-2-yl)propan-2-ol (CAS 1280581-43-2) contains a secondary alcohol group that is more prone to metabolic oxidation and base-mediated elimination under synthetic conditions [1]. While quantitative stability data for the isolated compound is not publicly available, the tertiary alcohol functional class is established to exhibit superior stability profiles, which is a critical factor when the compound is incorporated into advanced intermediates requiring robust handling [2]. This class-level distinction is fundamental for medicinal chemists seeking to minimize off-target metabolism or synthetic degradation.
| Evidence Dimension | Oxidative Stability (Functional Class) |
|---|---|
| Target Compound Data | Tertiary alcohol (resistant to oxidation and elimination) |
| Comparator Or Baseline | Secondary alcohol (moderately prone to oxidation) [1] |
| Quantified Difference | Not quantified; based on established functional group reactivity |
| Conditions | General organic synthesis and metabolic conditions |
Why This Matters
For procurement in medicinal chemistry campaigns, the tertiary alcohol in CAS 1351763-57-9 provides inherent metabolic stability that secondary alcohol isomers cannot guarantee.
- [1] ChemSrc. 1-(Pyrimidin-2-yl)propan-2-ol, CAS 1280581-43-2. View Source
- [2] Carey, F.A., Sundberg, R.J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th ed. Springer, 2007. View Source
